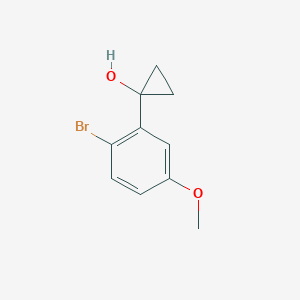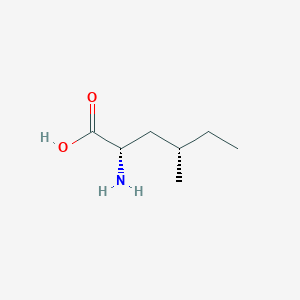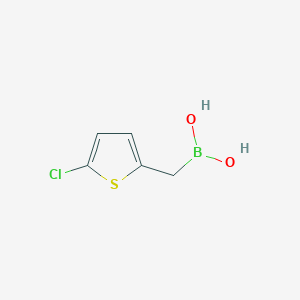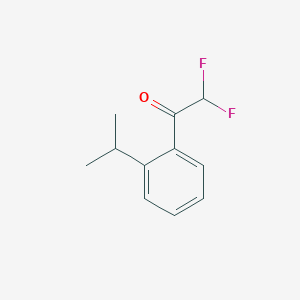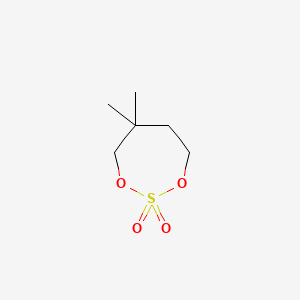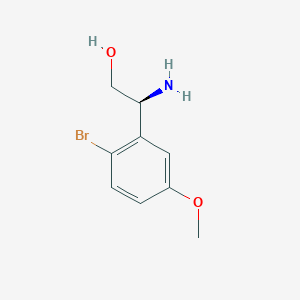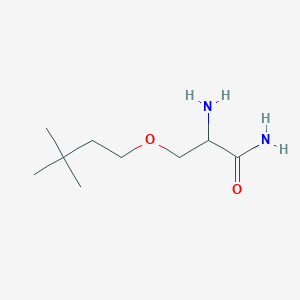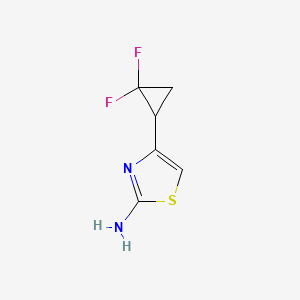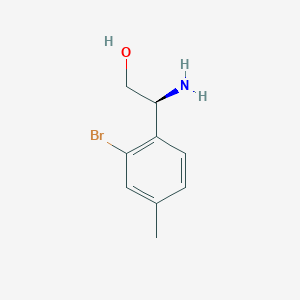
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (s) designation indicates the specific stereoisomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylacetophenone followed by amination. One common method includes:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the methyl group.
Amination: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the dehalogenated compound.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-bromo-4-methylphenyl)ethanol: Similar structure but without the chiral center.
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol: Chlorine instead of bromine.
2-Amino-2-(2-bromo-4-ethylphenyl)ethan-1-ol: Ethyl group instead of methyl.
Uniqueness
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
NMOXDSQWTAPHGY-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H](CO)N)Br |
SMILES canónico |
CC1=CC(=C(C=C1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



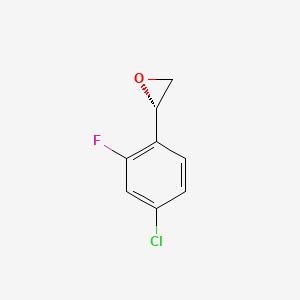
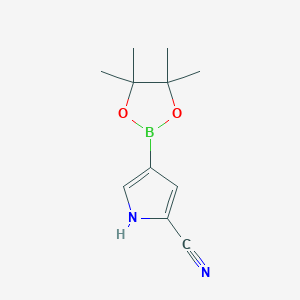
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
